molecular formula C19H18F3N7O B2418212 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1040653-33-5

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2418212
CAS RN: 1040653-33-5
M. Wt: 417.396
InChI Key: WUCPCNJZCUHNBN-UHFFFAOYSA-N
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Description

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Piperazine derivatives, similar in structure to 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, have demonstrated significant antiviral and antimicrobial activities. For instance, certain urea and thiourea derivatives of piperazine exhibited potent antiviral activity against Tobacco mosaic virus (TMV) and strong antimicrobial effects (Reddy et al., 2013).

Imaging and Radioligand Applications

  • Piperazine compounds have been used in the development of positron emission tomography (PET) radiotracers for in vivo imaging. For example, a piperazine derivative was synthesized for imaging fatty acid amide hydrolase in rat brains, indicating potential use in neurological studies (Shimoda et al., 2015).

Synthesis of Optically Active Antifungal Agents

  • Optically active piperazine derivatives with difluorophenyl and tetrazolyl groups have shown significant antifungal activity against various fungal cultures, suggesting their potential in antifungal pharmaceuticals (Upadhayaya et al., 2004).

Synthesis of Carbon-11-Labeled Carboxamide Derivatives

  • Similar compounds have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, which could have implications in neurological research and diagnostics (Gao et al., 2008).

Applications in Medicinal Chemistry

  • Piperazine derivatives have been involved in synthesizing drugs like flunarizine, indicating their role in developing medicinal compounds for treating migraines, dizziness, and other disorders (Shakhmaev et al., 2016).

Antibacterial and Anthelmintic Activities

  • Research on similar compounds, like tert-butyl piperazine-1-carboxylate derivatives, has demonstrated moderate anthelmintic and poor antibacterial activities, indicating their potential application in specific antimicrobial contexts (Sanjeevarayappa et al., 2015).

Synthesis of Antipsychotics

  • Conformationally constrained butyrophenones with piperazine derivatives have been studied as potential antipsychotic agents, showing affinity for various receptors related to neuropsychiatric disorders (Raviña et al., 2000).

Molecular Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives, structurally similar to the compound , have undergone molecular docking studies, highlighting their importance in medicinal chemistry for drug development (Talupur et al., 2021).

properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O/c20-13-1-3-14(4-2-13)23-19(30)28-9-7-27(8-10-28)12-18-24-25-26-29(18)15-5-6-16(21)17(22)11-15/h1-6,11H,7-10,12H2,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCPCNJZCUHNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

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